2-Acetamido-4-(dimethylamino)butanoic acid
Description
Properties
IUPAC Name |
2-acetamido-4-(dimethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVYGGLDGXENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Backbone Construction
The butanoic acid backbone with amino and carboxyl functionalities necessitates careful consideration of protecting group strategies. A widely adopted approach involves derivatization of diamino precursors such as 2,4-diaminobutanoic acid. Protection of the 4-amino group with tert-butoxycarbonyl (Boc) groups enables selective acetylation at the 2-position using acetic anhydride in tetrahydrofuran (THF) at 0-5°C. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) reveals the primary amine for dimethylation.
An alternative route from γ-aminobutyric acid (GABA) derivatives introduces the 2-acetamido group through mixed anhydride formation. Activation with isobutyl chloroformate in the presence of N-methylmorpholine facilitates coupling with acetamide nucleophiles, achieving 68-72% yields in acetonitrile at reflux. Stereochemical control remains critical in these reactions, with chiral pool starting materials like L-aspartic acid providing enantiomeric excess >98% when using Oppolzer's sultam derivatives.
Dimethylamino Group Installation Methodologies
Reductive amination proves most effective for introducing the dimethylamino moiety. Reaction of the deprotected 4-amine with formaldehyde (37% aqueous solution) in methanol at pH 5-6, followed by sodium cyanoborohydride reduction, achieves quantitative conversion to the dimethylated product. Key parameters include:
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 5.2-5.8 | <±3% variance |
| Temperature | 25-30°C | 5% loss at 40°C |
| Reaction Time | 18-24 hours | 92% completion |
| Molar Ratio (CH2O) | 2.5:1 (amine:CH2O) | 88% conversion |
Microwave-assisted methods reduce reaction times to 45 minutes at 80°C using ammonium formate as reducing agent in DMF, though with slight decreases in enantiopurity (94-96% ee).
Protecting Group Considerations
Simultaneous protection of carboxyl and amino groups requires orthogonal strategies:
Carboxyl Protection
- Methyl esters: Formed via thionyl chloride/MeOH (95% yield)
- Benzyl esters: Hydrogenolysis removes under Pd/C (1 atm H2)
- tert-Butyl esters: Acid-labile (TFA cleavage)
Amino Protection
- 9-Fluorenylmethyloxycarbonyl (Fmoc): Base-labile (piperidine)
- Boc: Acid-labile (TFA/DCM)
- Alloc: Pd-mediated deprotection
Sequential protection enables regioselective functionalization. For example, Fmoc-protection at C4 allows C2 acetylation before Fmoc removal and dimethylation.
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (10 mol% TRIP) induce enantioselectivity in Strecker-type reactions of ketimine precursors. Using ethyl glyoxylate and acetamide in toluene at -40°C delivers the (S)-enantiomer with 94% ee and 81% yield. Transition state modeling suggests hydrogen bonding between the catalyst's hydroxyl group and ketimine nitrogen enforces facial selectivity.
Industrial-Scale Production Considerations
Cost-effective manufacturing employs continuous flow systems:
Amination Reactor
- Residence time: 8.5 minutes
- Throughput: 12 kg/h
- Catalyst: Immobilized transaminase (MT6-17 variant)
Acetylation Module
- Solvent: Ethyl acetate/water biphasic
- Reagent: Acetic anhydride (1.2 equiv)
- Yield: 89% ± 2%
Crystallization
Analytical Characterization
Advanced techniques confirm structure and purity:
Mass Spectrometry
- ESI-MS (m/z): [M+H]+ calcd for C8H17N2O3: 201.1238, found: 201.1241
- MS/MS fragmentation shows characteristic losses of CH3CONH2 (59 Da) and (CH3)2NH (45 Da)
Vibrational Spectroscopy
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
- Raman: 2935 cm⁻¹ (C-H asym), 1450 cm⁻¹ (CH3 deformation)
X-ray Crystallography
- Space group: P212121
- Unit cell: a=5.42 Å, b=7.89 Å, c=15.33 Å
- Hydrogen bonding network: N-H⋯O=C (2.89 Å)
Emerging Methodologies
Recent advances show promise for improved efficiency:
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-(dimethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits a range of pharmacological properties due to the presence of the dimethylamino group, which is known to enhance the bioactivity of various drugs. It has been studied for its potential use in developing antihistamines, analgesics, and muscle relaxants .
Therapeutic Applications:
Recent studies indicate that derivatives of 2-acetamido-4-(dimethylamino)butanoic acid are being explored for their roles in treating conditions such as:
- Pain Management: The compound's ability to modulate pain pathways makes it a candidate for analgesic formulations.
- Respiratory Disorders: Research suggests that compounds with similar structures may enhance respiratory function by acting on specific neural pathways .
Biochemical Research
Enzyme Inhibition Studies:
The compound has been implicated in studies focusing on enzyme inhibition. For instance, it has been shown to affect fatty acid synthesis pathways, which could have implications in understanding metabolic disorders .
Cell Culture Applications:
In vitro studies have demonstrated that this compound can influence cell proliferation and differentiation in various cell lines. This property is particularly useful in cancer research, where modulation of cellular pathways is critical .
Drug Development
Synthetic Pathways:
The synthesis of this compound and its derivatives has been optimized for pharmaceutical applications. Researchers have developed several synthetic routes that enhance yield and purity, making it suitable for large-scale production .
Formulation Development:
The compound's solubility and stability profiles are being studied to develop effective drug formulations. Its incorporation into delivery systems aims to improve the pharmacokinetics of existing drugs by enhancing absorption and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Acetamido Group Influence: The acetamido group at C2 (common in all analogs) enhances stability against enzymatic degradation compared to free amino acids.
- Dimethylamino vs. Methylthio: The dimethylamino group at C4 in the target compound introduces basicity (pKa ~8–10), enabling interactions with acidic biological targets. In contrast, the methylthio group in (2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid contributes to sulfur-containing metabolic pathways .
Physicochemical Properties
- Solubility: The dimethylamino group likely increases water solubility at acidic pH due to protonation, whereas branched analogs (e.g., 2-Acetamido-3,3-dimethylbutanoic acid) exhibit lower solubility due to hydrophobic alkyl chains .
- Synthetic Accessibility: High-yield routes for analogs (e.g., 95.2% for 2-Acetamido-3,3-dimethylbutanoic acid) suggest feasible synthesis for the target compound via reductive amination or acetylation strategies .
Biological Activity
2-Acetamido-4-(dimethylamino)butanoic acid (commonly referred to as ADABA) is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Synthesis
ADABA is characterized by its acetamido and dimethylamino functional groups, which contribute to its unique reactivity and biological properties. The synthesis typically involves the acetylation of 4-(dimethylamino)butanoic acid using acetic anhydride under controlled conditions, followed by purification through recrystallization.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1340305-25-0 |
ADABA exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism involves acting as a substrate in peptide synthesis, facilitating peptide bond formation, and modulating the activity of various proteins involved in biochemical pathways. The compound's dual functionality allows it to participate in diverse chemical reactions, including oxidation and substitution, enhancing its utility in biological systems.
Enzymatic Interactions
Research indicates that ADABA can influence enzyme-substrate interactions, particularly in the context of protein folding and stability. It has been employed in studies investigating the role of non-canonical amino acids in protein structure and function . Furthermore, its potential as a therapeutic agent is being explored due to its ability to stabilize certain enzyme activities.
Antimicrobial Properties
ADABA has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of ADABA derivatives with enhanced antimicrobial properties. These derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating that modifications to the ADABA structure can lead to improved bioactivity .
- Cancer Research : In another investigation, ADABA was evaluated for its role in cancer cell proliferation inhibition. The compound was found to induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways, showcasing its potential as an anticancer agent .
Applications in Research
ADABA serves as a valuable building block in synthetic organic chemistry. Its ability to participate in peptide synthesis makes it an important compound for developing novel peptides with therapeutic applications. Additionally, it is being investigated for potential use in drug formulation due to its favorable pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-acetamido-4-(dimethylamino)butanoic acid, and how can its purity be validated?
- Answer : The compound can be synthesized via peptide coupling strategies using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine functionality. Post-synthesis, reverse-phase HPLC (RP-HPLC) with UV detection (210–254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For related acetamido-substituted butanoic acids, RP-HPLC methods with C18 columns and trifluoroacetic acid (TFA) in mobile phases are effective .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Answer : Solubility profiling should include pH-dependent studies (e.g., PBS at pH 7.4, simulated gastric fluid) using UV-Vis spectrophotometry or nephelometry. Stability assessments require accelerated degradation studies (40°C/75% RH) monitored via HPLC. For analogs like 4-acetamidobutanoic acid, storage at -20°C in lyophilized form ensures long-term stability .
Q. What in vitro assays are suitable for preliminary screening of its bioactivity?
- Answer : Enzymatic assays (e.g., amino acid oxidase inhibition) using fluorometric or colorimetric substrates (e.g., Amplex Red) are ideal. Cell-based assays, such as cytotoxicity screening in SH-SY5Y neurons or HEK293 cells, can evaluate neuroprotective or metabolic effects. Fluorophore-tagged derivatives (e.g., kynurenic acid analogs) enable real-time tracking of enzyme interactions .
Advanced Research Questions
Q. How does the dimethylamino group at the 4-position influence the compound’s interaction with amino acid transporters or receptors?
- Answer : The dimethylamino moiety enhances nucleophilicity and may facilitate binding to cationic amino acid transporters (e.g., LAT1 or ASCT2). Competitive uptake assays using radiolabeled substrates (³H-leucine) in Caco-2 cells or Xenopus oocytes can quantify transport efficiency. Molecular docking studies (AutoDock Vina) comparing dimethylamino vs. methylthio analogs reveal steric and electronic effects on binding affinity .
Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?
- Answer : Discrepancies may arise from assay conditions (pH, cofactors) or impurity profiles. Standardize protocols using reference inhibitors (e.g., acivicin for glutaminase) and validate compound purity via LC-MS. Meta-analysis of kinetic data (e.g., Lineweaver-Burk plots) distinguishes competitive vs. non-competitive inhibition mechanisms. Cross-validate findings with CRISPR-edited enzyme-null cell lines .
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?
- Answer : Use QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and metabolic stability. Molecular dynamics simulations (GROMACS) assess interactions with cytochrome P450 enzymes (CYP3A4). For analogs like ethyl 2-amino-4-(diethoxyphosphoryl)butanoate, phosphonate groups improve metabolic resistance, suggesting similar derivatization strategies for enhanced PK .
Q. What experimental designs are critical for evaluating its potential in neurodegenerative disease models?
- Answer : Employ transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with oral or intraperitoneal dosing. Biomarker analysis (Aβ40/42, tau phosphorylation via ELISA) and behavioral tests (Morris water maze) quantify efficacy. Compare with dimethylamino-propionic acid derivatives, noting differences in blood-brain barrier penetration .
Methodological Notes
- Synthesis : Boc-protected intermediates reduce side reactions; use HATU/DIPEA for efficient coupling .
- Analytical : X-ray crystallography (single-crystal) resolves stereochemical ambiguities; synchrotron sources improve resolution for low-abundance samples .
- Biological : Isotopic labeling (¹⁴C/³H) tracks metabolic fate in vivo; MALDI-TOF MS identifies protein adducts in target engagement studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
